3-Bromo-2,5-difluorobenzyl bromide
Overview
Description
3-Bromo-2,5-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorobenzyl bromide typically involves the bromination of 2,5-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out under lighting conditions to facilitate the bromination process. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2,5-difluorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include 2,5-difluorobenzaldehyde and 2,5-difluorobenzoic acid.
Reduction: The major product is 2,5-difluorotoluene.
Scientific Research Applications
3-Bromo-2,5-difluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates.
Material Science: The compound is used in the preparation of functionalized materials with specific properties.
Biological Studies: It is used as a reagent in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atom attached to the benzyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the benzene ring towards electrophiles.
Comparison with Similar Compounds
- 2,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2,3-Difluorobenzyl bromide
Comparison:
- 2,5-Difluorobenzyl bromide: Similar in structure but lacks the additional bromine atom at the 3-position, making it less reactive in certain substitution reactions.
- 3,5-Difluorobenzyl bromide: Similar in structure but lacks the bromine atom at the 2-position, affecting its reactivity and the types of products formed.
- 2,3-Difluorobenzyl bromide: Similar in structure but has fluorine atoms at different positions, leading to different electronic effects and reactivity patterns.
3-Bromo-2,5-difluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZURNPHHLCTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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